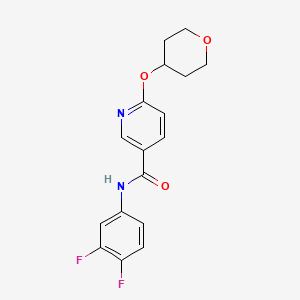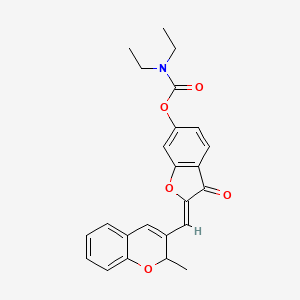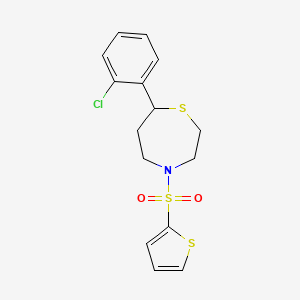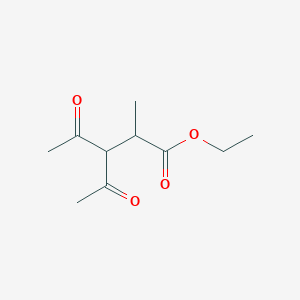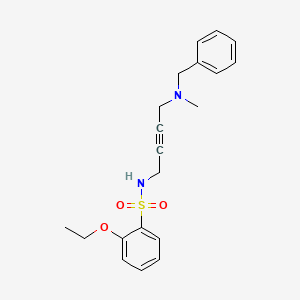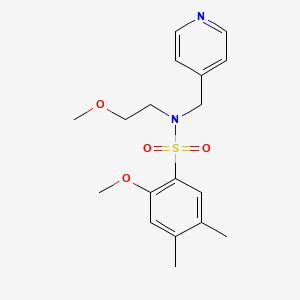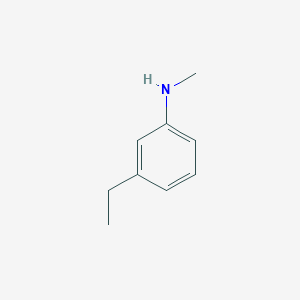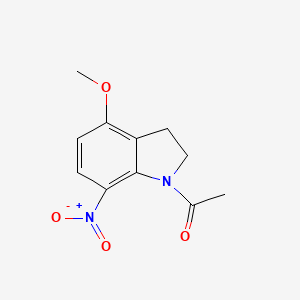
1-Acetyl-4-methoxy-7-nitroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photocleavage Efficiency and Substituent Effects
- Substituent Effects on Photocleavage : Research has shown that the presence of electron-donating and electron-withdrawing substituents on 1-acyl-7-nitroindolines, including 1-Acetyl-4-methoxy-7-nitroindoline, affects their photocleavage efficiency. Notably, excessive electron donation can lead to non-productive pathways, while certain substituents can enhance photolysis efficiency in aqueous solutions (Papageorgiou et al., 2005).
- Aromatic Substituents and Photocleavage : The introduction of electron-donating substituents, like the 4-methoxy group, significantly improves the efficiency of photolysis, suggesting enhanced utility for photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).
Photoreactive Applications in Biological Systems
- Nucleoside Derivatives and Photoreactivity : N-Acetyl-7-nitroindoline, when connected to nucleoside derivatives, demonstrates significant photoreactivity in DNA/RNA duplexes, highlighting its potential application in aqueous solutions for biochemistry and molecular biology (Kikuta et al., 2020).
- Photorelease of Carboxylic Acids : The compound plays a crucial role in the photorelease of carboxylic acids from model compounds, with mechanistic studies revealing insights into the process, including the involvement of acetic nitronic anhydride (Morrison et al., 2002).
- Glycosyl Amino Acids Synthesis : 1-Acetyl-7-nitroindoline derivatives have been used in the photochemical coupling of glycosylamines, suggesting applications in carbohydrate research (Simo et al., 2005).
Enhanced Photorelease Efficiency
- Antenna Triplet Sensitiser Enhancement : Conjugates with a triplet sensitiser show substantial enhancement in the photorelease of acetate, suggesting potential applications in photorelease of other carboxylates (Papageorgiou et al., 2004).
Zukünftige Richtungen
The future directions for the study of 1-Acetyl-4-methoxy-7-nitroindoline could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as photoactivated protecting groups, could be explored .
Eigenschaften
IUPAC Name |
1-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)12-6-5-8-10(17-2)4-3-9(11(8)12)13(15)16/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDOTDNEFVLNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-methoxy-7-nitroindoline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

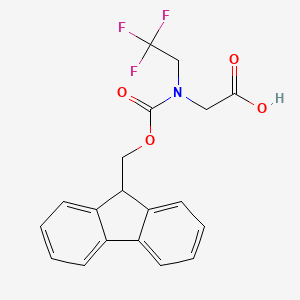
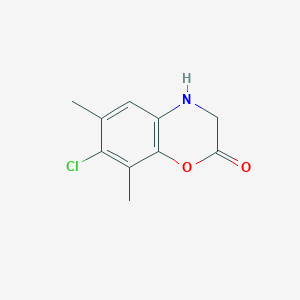
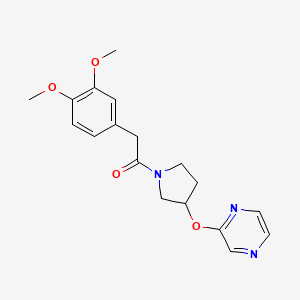
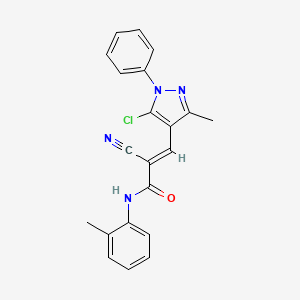
![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)
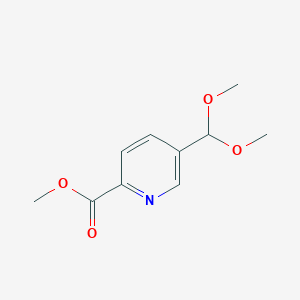
![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)
